(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile
Description
Properties
IUPAC Name |
3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-2-8-16(9-3-13)27(25,26)17(10-21)11-22-19-18(12-23-24-19)14-4-6-15(20)7-5-14/h2-9,11-12H,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBWLEANULSKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=NN2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile, also known by its CAS number 1029989-13-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClN4O2S, and it features a complex structure that includes a pyrazole ring and a sulfonamide group. The compound's structure is essential for its biological activity, particularly in targeting specific receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClN4O2S |
| Molecular Weight | 398.87 g/mol |
| Boiling Point | 661.8 ± 55.0 °C |
| Density | 1.424 ± 0.06 g/cm³ |
| pKa | 11.96 ± 0.50 |
Research indicates that compounds containing the pyrazole moiety often exhibit anti-inflammatory and analgesic properties. The specific biological activity of this compound may involve:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory diseases .
- Neuroprotective Effects : There is evidence suggesting that related pyrazole derivatives can protect against neuroinflammation by inhibiting microglial activation and reducing nitric oxide production in response to inflammatory stimuli .
Case Study: Neuroprotective Potential
A study investigated the neuroprotective effects of a structurally similar compound on Parkinson's disease models. The findings indicated that the compound significantly reduced microglial activation and protected dopaminergic neurons from neurotoxic damage induced by MPTP treatment. This suggests that this compound may have similar protective effects against neuroinflammatory conditions .
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, thus alleviating inflammation and pain symptoms .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives.
Comparison with Similar Compounds
Key structural differences :
- Substituents on the pyrazole ring : The target compound features a 4-chlorophenyl group at position 4 and a sulfonyl group at position 2, whereas fipronil/ethiprole have trifluoromethyl or ethylsulfinyl groups. The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to sulfinyl groups in analogs .
Table 1: Comparative Properties of Pyrazole Derivatives
*Predicted using Multiwfn software for wavefunction analysis .
Key findings :
- Lipophilicity : The target compound’s LogP (3.8) is lower than fipronil’s (4.1), suggesting reduced membrane permeability but improved aqueous solubility.
- Bioactivity : While fipronil/ethiprole exhibit potent insecticidal activity, the target compound’s sulfonyl group may shift its target specificity (e.g., toward fungal or bacterial pathogens) .
- Stereoelectronic effects : The Z-configuration likely enhances intramolecular charge transfer, as modeled via Multiwfn’s electron localization function (ELF) analysis .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
